molecular formula C19H22O4 B14013309 4-Methoxyphenyl 4-(pentyloxy)benzoate CAS No. 50649-38-2

4-Methoxyphenyl 4-(pentyloxy)benzoate

Cat. No.: B14013309
CAS No.: 50649-38-2
M. Wt: 314.4 g/mol
InChI Key: ZMMOBYFQFILZLB-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring and a pentyloxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-(pentyloxy)benzoate typically involves the esterification of 4-methoxyphenol with 4-(pentyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyphenyl 4-(pentyloxy)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-Methoxyphenyl 4-(pentyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl benzoate: Similar structure but lacks the pentyloxy group.

    4-Pentyloxybenzoic acid: Contains the pentyloxy group but lacks the methoxyphenyl moiety.

Uniqueness

4-Methoxyphenyl 4-(pentyloxy)benzoate is unique due to the presence of both methoxy and pentyloxy groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, particularly in the synthesis of liquid crystals and other advanced materials .

Properties

CAS No.

50649-38-2

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(4-methoxyphenyl) 4-pentoxybenzoate

InChI

InChI=1S/C19H22O4/c1-3-4-5-14-22-17-8-6-15(7-9-17)19(20)23-18-12-10-16(21-2)11-13-18/h6-13H,3-5,14H2,1-2H3

InChI Key

ZMMOBYFQFILZLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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